molecular formula C10H14F3NO3 B15300938 3-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid

3-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid

Cat. No.: B15300938
M. Wt: 253.22 g/mol
InChI Key: TVMZZJZGIZPIJQ-UHFFFAOYSA-N
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Description

3-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid is a synthetic organic compound with the molecular formula C10H14F3NO3 This compound is characterized by the presence of a cyclohexane ring substituted with a trifluoroacetamido group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of suitable precursors.

    Introduction of the trifluoroacetamido group: This step involves the reaction of the cyclohexane derivative with trifluoroacetic anhydride in the presence of a base such as pyridine to form the trifluoroacetamido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoroacetamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

3-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The carboxylic acid group can also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-(2,2,2-trifluoroacetamido)butanoic acid: This compound has a similar trifluoroacetamido group but differs in the structure of the carbon backbone.

    3-Methyl-1-(2,2,2-trifluoroacetamido)propanoic acid: Similar in structure but with a shorter carbon chain.

Uniqueness

3-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid is unique due to the presence of the cyclohexane ring, which imparts different steric and electronic properties compared to linear or branched analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14F3NO3

Molecular Weight

253.22 g/mol

IUPAC Name

3-methyl-1-[(2,2,2-trifluoroacetyl)amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H14F3NO3/c1-6-3-2-4-9(5-6,8(16)17)14-7(15)10(11,12)13/h6H,2-5H2,1H3,(H,14,15)(H,16,17)

InChI Key

TVMZZJZGIZPIJQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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